molecular formula C15H23NOS B12531964 N-(4-Tert-butylphenyl)-5-sulfanylpentanamide CAS No. 670233-83-7

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide

Cat. No.: B12531964
CAS No.: 670233-83-7
M. Wt: 265.4 g/mol
InChI Key: CKEBRFMEJXRZBT-UHFFFAOYSA-N
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Description

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide is an organic compound characterized by the presence of a tert-butylphenyl group and a sulfanyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butylphenyl)-5-sulfanylpentanamide typically involves the reaction of 4-tert-butylphenylamine with a suitable sulfanyl-pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Tert-butylphenyl)-5-sulfanylpentanamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.

    N-(4-Tert-butylphenyl)thiourea: Contains a thiourea group instead of a sulfanylpentanamide group.

    N-(4-Tert-butylphenyl)benzamide: Features a benzamide group in place of the pentanamide group.

Uniqueness

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide is unique due to the presence of both the tert-butylphenyl and sulfanylpentanamide groups, which confer distinct chemical and physical properties

Properties

CAS No.

670233-83-7

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-5-sulfanylpentanamide

InChI

InChI=1S/C15H23NOS/c1-15(2,3)12-7-9-13(10-8-12)16-14(17)6-4-5-11-18/h7-10,18H,4-6,11H2,1-3H3,(H,16,17)

InChI Key

CKEBRFMEJXRZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCS

Origin of Product

United States

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